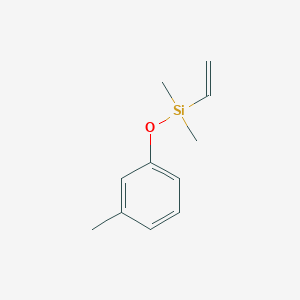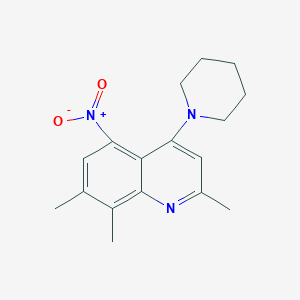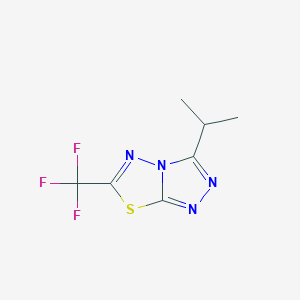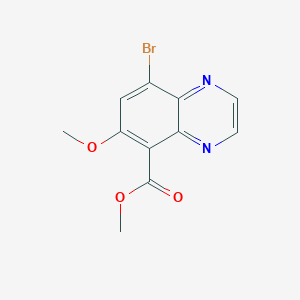![molecular formula C27H24Cl2N2O3 B12637531 3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the phenyl and dichlorophenyl groups through various substitution reactions. The tert-butylphenyl group is often introduced via Friedel-Crafts alkylation. Reaction conditions usually involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in biological systems or in chemical reactions. The compound’s structure allows it to fit into binding sites or to participate in specific chemical transformations, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-butylphenyl)(3,4-dichlorophenyl)methanamine: This compound shares similar aromatic rings and substituents but differs in its core structure.
S-(4-tert-butylphenyl) N-(3,4-dichlorophenyl)thiocarbamate: Another compound with similar substituents but a different functional group.
Uniqueness
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its combination of a pyrrolo[3,4-d][1,2]oxazole core with multiple aromatic rings and specific substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C27H24Cl2N2O3 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H24Cl2N2O3/c1-27(2,3)17-11-9-16(10-12-17)23-22-24(34-31(23)18-7-5-4-6-8-18)26(33)30(25(22)32)19-13-14-20(28)21(29)15-19/h4-15,22-24H,1-3H3 |
Clé InChI |
KSVSTAIYMSQLPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)

![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)

![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
